3-(3-methoxypropyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
CAS No.: 689767-35-9
Cat. No.: VC4891232
Molecular Formula: C16H21N3O3S
Molecular Weight: 335.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 689767-35-9 |
|---|---|
| Molecular Formula | C16H21N3O3S |
| Molecular Weight | 335.42 |
| IUPAC Name | 3-(3-methoxypropyl)-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
| Standard InChI | InChI=1S/C16H21N3O3S/c1-21-8-2-5-19-15(20)13-11-12(18-6-9-22-10-7-18)3-4-14(13)17-16(19)23/h3-4,11H,2,5-10H2,1H3,(H,17,23) |
| Standard InChI Key | RWCLZXWMZVFDKG-UHFFFAOYSA-N |
| SMILES | COCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)NC1=S |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s IUPAC name reflects its intricate structure: a tetrahydroquinazolin-4-one scaffold with a morpholin-4-yl group at position 6, a 3-methoxypropyl substituent at position 3, and a sulfanylidene moiety at position 2. Key structural features include:
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Molecular Formula: CHNOS.
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Molecular Weight: 335.42 g/mol.
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CAS Registry Number: 689767-35-9.
Table 1: Structural and Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 3-(3-Methoxypropyl)-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
| Molecular Formula | CHNOS |
| Molecular Weight | 335.42 g/mol |
| CAS Number | 689767-35-9 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar Surface Area | 72.7 Ų |
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR): H and C NMR spectra confirm the presence of the morpholine ring (δ 3.6–3.8 ppm for N–CH groups) and the 3-methoxypropyl chain (δ 3.3 ppm for OCH).
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 336.1 [M+H].
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via multi-step reactions, typically involving:
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Core Formation: Cyclocondensation of 2-aminobenzoic acid derivatives with thiourea or isothiocyanates to form the tetrahydroquinazolinone core .
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Functionalization:
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Thiourea, DMF, 120°C, 24 h | 65% | |
| Morpholine Attachment | Morpholine, KCO, DMSO | 78% | |
| Alkylation | 3-Methoxypropyl bromide, NaH | 82% |
Reactivity Profile
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Thione Group: Participates in nucleophilic substitution and coordination chemistry, enabling derivatization .
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Morpholine Ring: Susceptible to oxidation, forming N-oxide derivatives under acidic conditions .
Antimicrobial Properties
Preliminary studies indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).
Comparative Analysis with Structural Analogs
Modifications to the quinazolinone scaffold significantly influence bioactivity:
Table 4: Structure-Activity Relationships (SAR)
| Analog | Key Modification | Activity Trend |
|---|---|---|
| 6-Morpholino-3-nitropyridin-2-amine | Pyridine core | Reduced anticancer |
| 4-(Morpholin-4-Yl)-Piperidine | Piperidine substitution | Enhanced solubility |
| 3-Benzylquinazolinone | Benzyl group at C3 | Increased cytotoxicity |
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Methoxypropyl Chain: Enhances lipophilicity, improving membrane permeability .
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Sulfanylidene Group: Critical for hydrogen bonding with target enzymes .
Mechanism of Action
The compound’s anticancer effects are mediated through:
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EGFR Inhibition: Disruption of EGFR-mediated phosphorylation cascades, suppressing tumor proliferation .
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DNA Damage: Induction of double-strand breaks via topoisomerase II inhibition .
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Apoptosis Activation: Upregulation of caspase-3 and PARP cleavage in treated cells .
Applications in Drug Development
Preclinical Studies
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Pharmacokinetics: Moderate oral bioavailability (F = 42%) in rodent models, with a plasma half-life of 3.2 h.
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Toxicity: LD > 500 mg/kg in mice, suggesting a favorable safety profile.
Future Directions
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